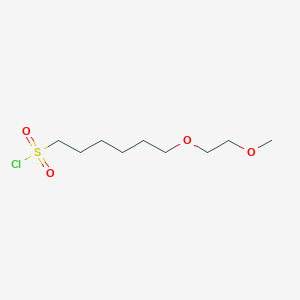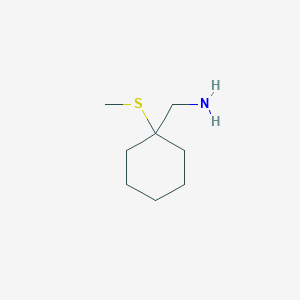amine](/img/structure/B13525734.png)
[2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl](methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine: is a chemical compound that features a difluorophenyl group and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Attachment of the Difluorophenyl Group: This step often involves a nucleophilic substitution reaction where a difluorophenyl halide reacts with the triazole intermediate.
Introduction of the Methylamine Group: This can be done through reductive amination or other suitable amination techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale and desired purity, either batch reactors or continuous flow systems can be used.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the difluorophenyl group, potentially leading to hydrogenated products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidized Derivatives: Such as nitroso or nitro compounds.
Reduced Derivatives: Such as hydrogenated triazoles.
Substituted Products: Various derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biology and Medicine
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial activity, making it a candidate for drug development.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, potentially leading to therapeutic applications.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Incorporated into the production of active pharmaceutical ingredients (APIs).
作用機序
The mechanism by which 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, binding to active sites and inhibiting their function.
Pathways Involved: It can interfere with metabolic pathways, leading to the disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 2-(2,4-dichlorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine
- 2-(2,4-dibromophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine
Uniqueness
- Fluorine Substitution : The presence of fluorine atoms in the difluorophenyl group imparts unique electronic properties, potentially enhancing the compound’s reactivity and stability.
- Triazole Ring : The triazole ring provides a versatile scaffold for further functionalization, making the compound highly adaptable for various applications.
特性
分子式 |
C11H12F2N4 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
2-(2,4-difluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C11H12F2N4/c1-14-10(11-15-6-16-17-11)4-7-2-3-8(12)5-9(7)13/h2-3,5-6,10,14H,4H2,1H3,(H,15,16,17) |
InChIキー |
XTYYCZHXMHNGKA-UHFFFAOYSA-N |
正規SMILES |
CNC(CC1=C(C=C(C=C1)F)F)C2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


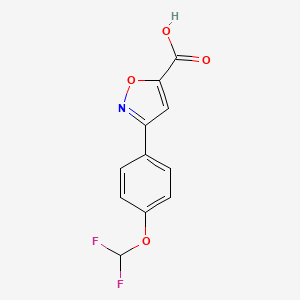
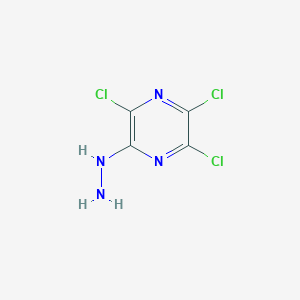
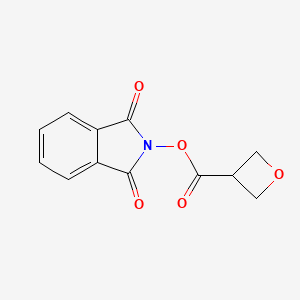
![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)

![rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans](/img/structure/B13525679.png)
![3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine](/img/structure/B13525683.png)
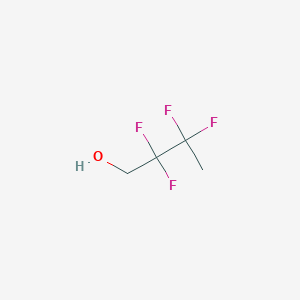
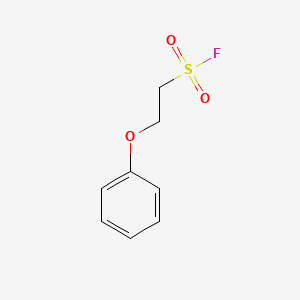
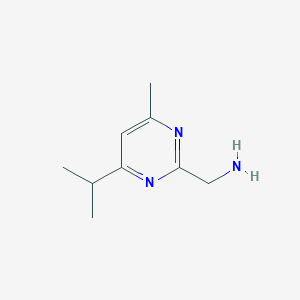
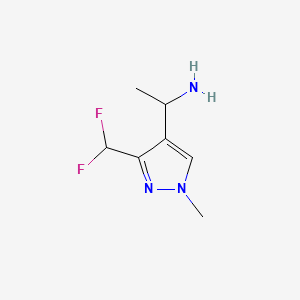
![Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13525724.png)
